molecular formula C15H25NO3 B2921088 Tert-butyl 1-(prop-2-enamido)cycloheptane-1-carboxylate CAS No. 2094592-80-8

Tert-butyl 1-(prop-2-enamido)cycloheptane-1-carboxylate

Cat. No.: B2921088
CAS No.: 2094592-80-8
M. Wt: 267.369
InChI Key: MVENPLMSEQCIKF-UHFFFAOYSA-N
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Description

Tert-butyl 1-(prop-2-enamido)cycloheptane-1-carboxylate is an organic compound that features a cycloheptane ring substituted with a tert-butyl ester and a prop-2-enamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(prop-2-enamido)cycloheptane-1-carboxylate typically involves the following steps:

    Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through various cyclization reactions, often starting from linear precursors.

    Introduction of the Tert-butyl Ester Group: This step involves the esterification of the cycloheptane ring with tert-butyl alcohol under acidic conditions.

    Addition of the Prop-2-enamido Group: The prop-2-enamido group is introduced through an amidation reaction, where a prop-2-enamide is reacted with the cycloheptane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced catalysts to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enamido group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amido groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the prop-2-enamido group.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted cycloheptane derivatives.

Scientific Research Applications

Tert-butyl 1-(prop-2-enamido)cycloheptane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 1-(prop-2-enamido)cycloheptane-1-carboxylate involves its interaction with specific molecular targets. The prop-2-enamido group can form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 1-(prop-2-enamido)cyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring.

    Tert-butyl 1-(prop-2-enamido)cyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring.

Uniqueness

Tert-butyl 1-(prop-2-enamido)cycloheptane-1-carboxylate is unique due to its seven-membered ring, which imparts distinct steric and electronic properties compared to its six- and five-membered counterparts

Properties

IUPAC Name

tert-butyl 1-(prop-2-enoylamino)cycloheptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-5-12(17)16-15(10-8-6-7-9-11-15)13(18)19-14(2,3)4/h5H,1,6-11H2,2-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVENPLMSEQCIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCCCC1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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